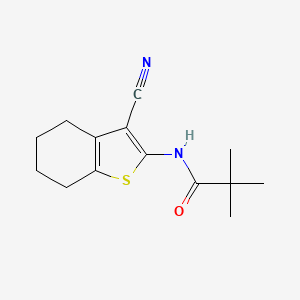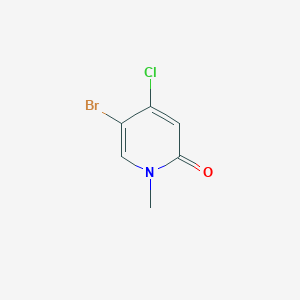![molecular formula C9H13FN2O B2894446 (2S)-2-[(3-fluoropyridin-2-yl)(methyl)amino]propan-1-ol CAS No. 1867629-49-9](/img/structure/B2894446.png)
(2S)-2-[(3-fluoropyridin-2-yl)(methyl)amino]propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(2S)-2-[(3-fluoropyridin-2-yl)(methyl)amino]propan-1-ol” is a chemical compound with the CAS Number: 1867629-49-9 . It has a molecular weight of 184.21 . The IUPAC name for this compound is (S)-2- ( (3-fluoropyridin-2-yl) (methyl)amino)propan-1-ol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H13FN2O/c1-7(6-13)12(2)9-8(10)4-3-5-11-9/h3-5,7,13H,6H2,1-2H3/t7-/m0/s1 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It should be stored at a temperature of 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Antibacterial Agents : Compounds with a structure similar to (2S)-2-[(3-fluoropyridin-2-yl)(methyl)amino]propan-1-ol have been explored for their antibacterial properties. For instance, a study by Egawa et al. (1984) synthesized compounds with amino- and hydroxy-substituted cyclic amino groups, showing significant in vitro and in vivo antibacterial activity, potentially more active than existing drugs like enoxacin (Egawa et al., 1984).
Nucleoside Analogues : Another area of research involves nucleoside analogues, where compounds structurally related to (2S)-2-[(3-fluoropyridin-2-yl)(methyl)amino]propan-1-ol have been studied. Sun et al. (2006) explored the synthesis of a nucleoside analogue with a fluorine substituent, which is important in medicinal chemistry for developing new drugs (Sun et al., 2006).
Src Kinase Inhibition and Anticancer Activity : Sharma et al. (2010) investigated derivatives of 3-(N-alkyl-N-phenylamino)propan-2-ol for their inhibitory activity against Src kinase and anticancer activity on human breast carcinoma cells. This study underscores the potential of compounds similar to (2S)-2-[(3-fluoropyridin-2-yl)(methyl)amino]propan-1-ol in cancer treatment (Sharma et al., 2010).
PET Imaging Studies : Livni et al. (1992) synthesized a fluorine-labeled compound for positron emission tomography (PET) imaging studies in rabbits, demonstrating the importance of fluorinated compounds in medical imaging (Livni et al., 1992).
Beta-Adrenoceptor Blocking Agents : Rzeszotarski et al. (1979) synthesized 1-[(4-hydroxyphenethyl)amino]-3-(aryloxy)propan-2-ols, which are structurally similar to the compound , for their potential use as beta-adrenoceptor blocking agents. This research contributes to the understanding of cardiovascular drugs (Rzeszotarski et al., 1979).
Carbohydrate Analysis : In analytical chemistry, compounds like (2S)-2-[(3-fluoropyridin-2-yl)(methyl)amino]propan-1-ol are used for carbohydrate analysis. Cai et al. (2014) used a related compound as a fluorescent tag for sensitive detection of monosaccharides (Cai et al., 2014).
Safety and Hazards
Eigenschaften
IUPAC Name |
(2S)-2-[(3-fluoropyridin-2-yl)-methylamino]propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13FN2O/c1-7(6-13)12(2)9-8(10)4-3-5-11-9/h3-5,7,13H,6H2,1-2H3/t7-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOQPKOCSXTYZBW-ZETCQYMHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)N(C)C1=C(C=CC=N1)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)N(C)C1=C(C=CC=N1)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-[(3-fluoropyridin-2-yl)(methyl)amino]propan-1-ol | |
CAS RN |
1867629-49-9 |
Source


|
| Record name | (2S)-2-[(3-fluoropyridin-2-yl)(methyl)amino]propan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-methoxy-N-(6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)benzenesulfonamide](/img/structure/B2894366.png)
![2-amino-4-(5-ethoxy-4-isopropoxy-1,3-cyclohexadienyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B2894371.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(5-benzyl-1,3,4-oxadiazol-2-yl)urea](/img/structure/B2894372.png)


![5-bromo-N-[(2-chlorophenyl)methyl]-2-methoxybenzenesulfonamide](/img/structure/B2894377.png)

![N-[3-(1,3-benzodioxol-5-ylamino)quinoxalin-2-yl]-4-fluorobenzenesulfonamide](/img/structure/B2894380.png)


![N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-6-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2894384.png)
![9-amino-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2894385.png)
